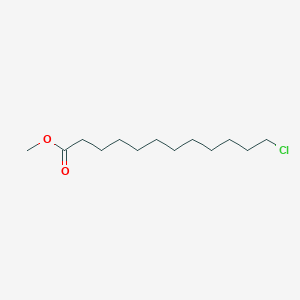
Methyl 12-chlorododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-chlorododecanoate is an organic compound with the molecular formula C13H25ClO2 and a molecular weight of 248.789 g/mol . It is a chlorinated ester, specifically a methyl ester of 12-chlorododecanoic acid. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-chlorododecanoate can be synthesized through the esterification of 12-chlorododecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
12-chlorododecanoic acid+methanolacid catalystMethyl 12-chlorododecanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form 12-hydroxydodecanoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 12-chlorododecanoic acid and methanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Substitution: 12-hydroxydodecanoate.
Reduction: 12-chlorododecanol.
Hydrolysis: 12-chlorododecanoic acid and methanol.
Scientific Research Applications
Methyl 12-chlorododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and polymers.
Biology: The compound can be used in studies involving lipid metabolism and the synthesis of biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of specialty chemicals, including lubricants and plasticizers.
Mechanism of Action
The mechanism of action of methyl 12-chlorododecanoate depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Methyl 12-chlorododecanoate can be compared with other similar compounds, such as:
Methyl 12-hydroxydodecanoate: This compound has a hydroxyl group instead of a chlorine atom, making it more hydrophilic and reactive in different chemical reactions.
Methyl 12-bromododecanoate: Similar to this compound, but with a bromine atom, which can influence the reactivity and selectivity of substitution reactions.
Methyl 12-iodododecanoate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can be selectively substituted in various chemical reactions.
Properties
Molecular Formula |
C13H25ClO2 |
|---|---|
Molecular Weight |
248.79 g/mol |
IUPAC Name |
methyl 12-chlorododecanoate |
InChI |
InChI=1S/C13H25ClO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 |
InChI Key |
ULWCBDZJKRGIOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















